![molecular formula C20H21N3O4S B2568589 ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate CAS No. 686736-61-8](/img/structure/B2568589.png)
ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, such as ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate, has attracted the attention of the chemical community . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products .Molecular Structure Analysis
The molecular structure of ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate is complex, with a molecular formula of C20H21N3O4S. The compound belongs to the family of indole derivatives.Scientific Research Applications
Anticancer Activity
The derivatives of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) have shown promise as anticancer agents. Specifically, this compound exhibits potential due to its unique structure and interactions with cellular targets. Research suggests that it may inhibit cancer cell growth, making it a candidate for further investigation in cancer therapy .
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative damage. Ethyl 3-(3-(2,5-dimethoxyphenyl)thioureido)-1H-indole-2-carboxylate may possess antioxidant activity, which could contribute to its potential health benefits .
Anti-Inflammatory Effects
Inflammation is associated with various diseases, including chronic conditions. Compounds like this one may modulate inflammatory pathways, making them interesting targets for drug development .
Antibacterial and Antifungal Properties
The compound’s chemical structure suggests it might exhibit antibacterial and antifungal effects. Investigating its activity against specific pathogens could provide valuable insights .
Anti-HIV Potential
Given the ongoing global challenge of HIV/AIDS, compounds with anti-HIV activity are of great interest. Ethyl 3-(3-(2,5-dimethoxyphenyl)thioureido)-1H-indole-2-carboxylate could be explored for its inhibitory effects on HIV replication .
Antihypertensive Activity
Hypertension (high blood pressure) is a prevalent health issue. Some DHPM derivatives, including this compound, have demonstrated antihypertensive effects. Investigating its mechanism of action and potential clinical applications is essential .
Organic Electronics
Higher conjugated systems derived from DHPMs can be used in organic electronics. While not directly related to biological applications, this field is essential for developing efficient electronic devices .
Other Condensed Heterocyclic Systems
Apart from the mentioned applications, researchers have explored DHPMs for synthesizing various heterocyclic systems. These include indolopyrroles, carbolines, and more. Investigating their properties and potential uses continues to be an active area of research .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate may also have potential for future research and development.
properties
IUPAC Name |
ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-27-19(24)18-17(13-7-5-6-8-14(13)21-18)23-20(28)22-15-11-12(25-2)9-10-16(15)26-3/h5-11,21H,4H2,1-3H3,(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGAXVWHDACYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

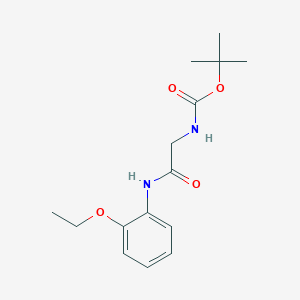
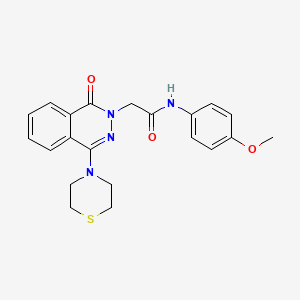
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2568512.png)
![3-Oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B2568513.png)
![2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2568514.png)
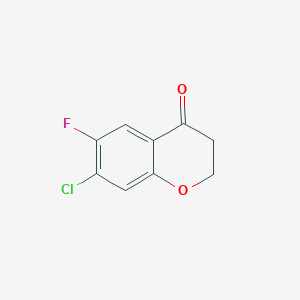
![7-Fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2568519.png)
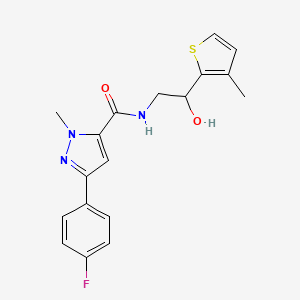


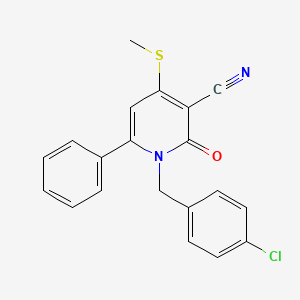

![3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2568527.png)
![5-{[4-(2-Furoyl)piperazin-1-yl]sulfonyl}-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole](/img/structure/B2568529.png)